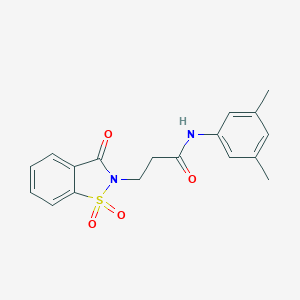

![molecular formula C19H18N2O6S B509103 ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate CAS No. 663167-81-5](/img/structure/B509103.png)

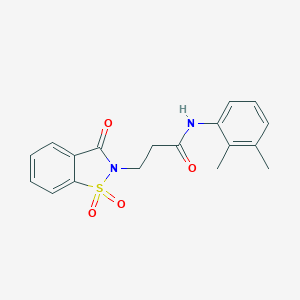

ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

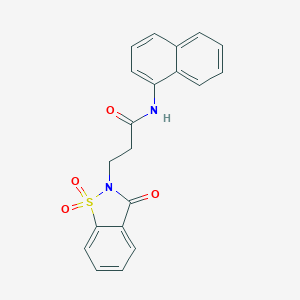

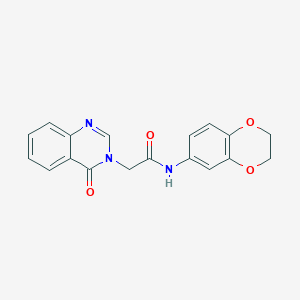

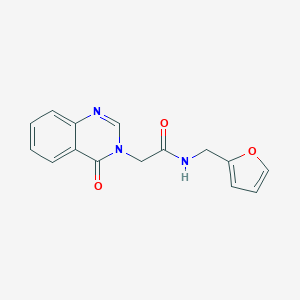

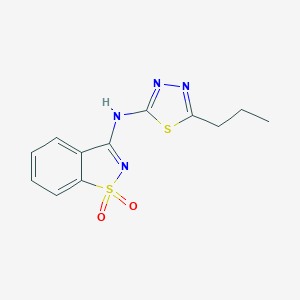

“Ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate” is a complex organic compound. It contains a benzothiophenedioxide acceptor and a pyrazole donor . The compound is derived from styryl dyes .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzothiophenedioxide acceptor and a pyrazole donor . It is derived from styryl dyes . The compound’s structure is likely to influence its optical characteristics .Physical And Chemical Properties Analysis

The compound shows higher values of dipole moment around 8–9 Debye . It also shows higher values of α 0, ß 0 and γ 0 values . The values of γ 0 are around 204–544 × 10 −36 e.s.u. with the method, B3LYP/6–311++G (d, p) .Applications De Recherche Scientifique

Anticancer Research

This compound shows promise in the field of anticancer research . Its structural similarity to known bioactive benzothiazole derivatives suggests it could be used to design novel anticancer agents. The benzothiazole moiety is known to interact with various biological targets, and modifications to this core structure can lead to compounds with selective cytotoxicity against cancer cells .

Nonlinear Optical Materials

The benzothiazole core of the compound is structurally related to materials that exhibit nonlinear optical (NLO) properties . These materials are crucial for applications such as optical switching, data storage, and frequency doubling. The compound’s potential to contribute to the development of new NLO materials could be explored through computational studies and experimental synthesis .

Antimicrobial Agents

Compounds containing the benzothiazole ring have been reported to possess antimicrobial properties . This compound could be investigated for its efficacy against various bacterial and fungal strains, potentially leading to the development of new antimicrobial drugs .

Enzyme Inhibition

The benzothiazole unit is a common feature in molecules that act as enzyme inhibitors . This compound could be studied for its ability to inhibit specific enzymes that are therapeutic targets, such as aromatase, which is involved in the biosynthesis of estrogen and is a target for breast cancer therapy .

Molecular Probes

Due to its potential fluorescence properties, this compound could be used as a molecular probe in bioimaging. Fluorescent probes based on benzothiazole derivatives can be used to visualize biological processes in real-time, aiding in the study of diseases at the molecular level .

Drug Design and Discovery

The structural features of this compound make it a valuable scaffold in drug design and discovery . Its core structure can be modified to create a variety of derivatives with different pharmacological activities, which can be screened for potential therapeutic applications .

Material Science

In material science, the compound’s benzothiazole core could be utilized to develop new organic semiconductors . These materials are essential for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Sensors

Lastly, the compound could be explored for use in chemical sensors . Benzothiazole derivatives can be sensitive to changes in their environment, making them suitable for detecting specific chemicals or ions, which is valuable in environmental monitoring and diagnostics .

Propriétés

IUPAC Name |

ethyl 4-[3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O6S/c1-2-27-19(24)13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)28(21,25)26/h3-10H,2,11-12H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWIPEIQYURQYQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

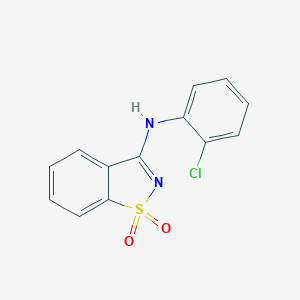

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)